N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to form the thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-12(17)11(19-13)7-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,14,15,16,17)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGXTDUXNOWND-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=CC=C2OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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